Methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate is an organic compound with the molecular formula C10H8BrFO2. It is a derivative of prop-2-enoate, featuring a bromine atom and a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate can be synthesized through the bromination of methyl 3-(4-fluorophenyl)prop-2-enoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles or nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding alkane derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or borane (BH3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Addition Reactions: Products include bromoalkanes or hydroborated compounds.
Reduction Reactions: Products include the corresponding alkanes.
Scientific Research Applications
Methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of advanced materials with specific properties
Mechanism of Action
The mechanism of action of methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the prop-2-enoate moiety are key reactive sites. The compound can undergo nucleophilic substitution at the bromine atom and addition reactions at the double bond, leading to the formation of various products. These reactions are facilitated by the electron-withdrawing effects of the fluorophenyl group, which stabilize the transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate: Similar in structure but with a methylbenzenesulfonyl group instead of a fluorophenyl group.
Methyl 2-bromo-3-(2-fluorophenyl)propanoate: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
Methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The fluorophenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
832734-38-0 |
---|---|
Molecular Formula |
C10H8BrFO2 |
Molecular Weight |
259.07 g/mol |
IUPAC Name |
methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H8BrFO2/c1-14-10(13)6-9(11)7-2-4-8(12)5-3-7/h2-6H,1H3 |
InChI Key |
BXJWDZVQDBITKB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C(C1=CC=C(C=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.